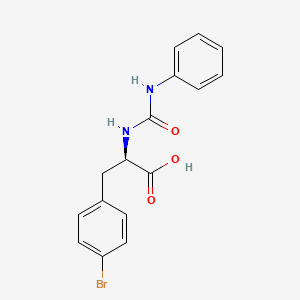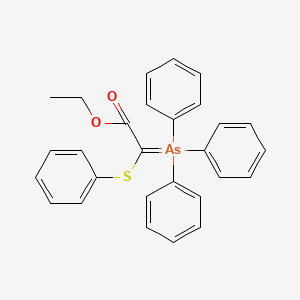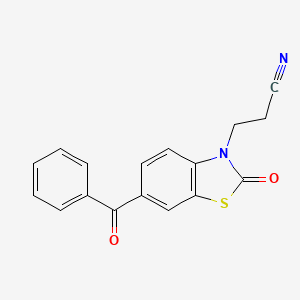
3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile typically involves the condensation of benzothiazole derivatives with appropriate nitrile compounds. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product yield. For instance, a common method might involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation would be essential to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzothiazole oxides, while reduction could produce benzothiazole amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new medications for various diseases.
Industry
Industrially, this compound might be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile would depend on its specific interactions with molecular targets. Typically, benzothiazole derivatives exert their effects by binding to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Aminobenzothiazole: A derivative with significant antimicrobial properties.
6-Nitrobenzothiazole: Known for its use in dye synthesis and as a chemical intermediate.
Uniqueness
3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzoyl and nitrile groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Eigenschaften
CAS-Nummer |
561305-66-6 |
|---|---|
Molekularformel |
C17H12N2O2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
3-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)propanenitrile |
InChI |
InChI=1S/C17H12N2O2S/c18-9-4-10-19-14-8-7-13(11-15(14)22-17(19)21)16(20)12-5-2-1-3-6-12/h1-3,5-8,11H,4,10H2 |
InChI-Schlüssel |
UQMTVWXHJYAMSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)

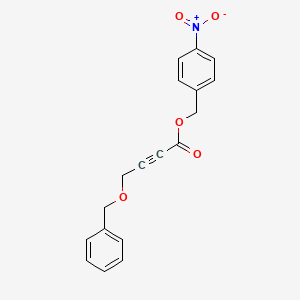
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)

![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)

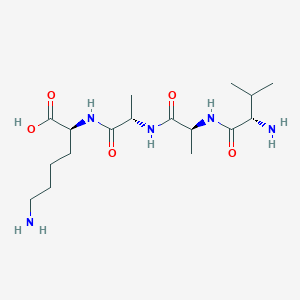
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
